IMB-808

Description

Properties

IUPAC Name |

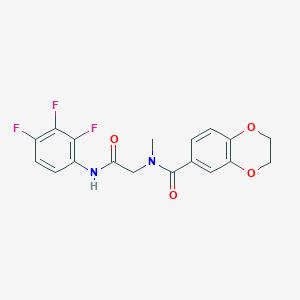

N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O4/c1-23(9-15(24)22-12-4-3-11(19)16(20)17(12)21)18(25)10-2-5-13-14(8-10)27-7-6-26-13/h2-5,8H,6-7,9H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITZPIXICJOKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C(=O)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IMB-808: A Novel Liver X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMB-808 is an investigational small molecule identified as a potent, dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] Activation of LXRs is a key therapeutic strategy for managing atherosclerosis due to their central role in cholesterol metabolism and inflammatory processes.[1] Preclinical studies have demonstrated that this compound effectively modulates the expression of genes involved in reverse cholesterol transport and cholesterol metabolism.[1] Notably, this compound exhibits characteristics of a selective LXR modulator, potentially mitigating the undesirable lipogenic side effects often associated with full LXR agonists.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental evidence that substantiates its therapeutic potential.

Introduction to Liver X Receptors (LXRs)

Liver X Receptors are nuclear receptors that function as cholesterol sensors.[2] Upon binding to their endogenous ligands, which are oxidized forms of cholesterol (oxysterols), LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription.

There are two isoforms of LXR:

-

LXRα (NR1H3): Primarily expressed in the liver, adipose tissue, and macrophages.

-

LXRβ (NR1H2): Ubiquitously expressed throughout the body.

LXR activation plays a critical role in maintaining cholesterol homeostasis by promoting the efflux of excess cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques, and facilitating its transport back to the liver for excretion. However, LXRα activation in the liver can also lead to increased fatty acid and triglyceride synthesis, a significant side effect that has hampered the clinical development of LXR agonists.

Molecular Mechanism of Action of this compound

This compound functions as a dual agonist for both LXRα and LXRβ, initiating a cascade of events that ultimately leads to the regulation of cholesterol homeostasis.

LXR Activation and Target Gene Expression

As an LXR agonist, this compound binds to the ligand-binding domain of both LXRα and LXRβ. This binding induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of the transcriptionally active LXR/RXR heterodimer. This complex then upregulates the expression of key genes involved in reverse cholesterol transport.

A diagram illustrating the signaling pathway of this compound is presented below:

Selective LXR Modulation

A key characteristic of this compound is its potential to act as a selective LXR modulator. While it effectively induces the expression of genes involved in cholesterol efflux, it shows a reduced capacity to activate genes associated with lipogenesis in liver cells (HepG2) when compared to full LXR agonists like T0901317. This differential gene regulation is attributed to a distinct pattern of coregulator recruitment to the LXR ligand-binding domain upon this compound binding.

The proposed mechanism for this selectivity is illustrated below:

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Agonistic Activity of this compound

| Assay | Cell Line | Parameter | This compound | T0901317 (Control) |

|---|---|---|---|---|

| LXRα Reporter Assay | HEK293T | EC50 | Data not available | Data not available |

| LXRβ Reporter Assay | HEK293T | EC50 | Data not available | Data not available |

Table 2: Effect of this compound on Target Gene Expression

| Cell Line | Gene | Fold Induction (this compound) | Fold Induction (T0901317) |

|---|---|---|---|

| RAW264.7 | ABCA1 | Significantly Increased | Significantly Increased |

| RAW264.7 | ABCG1 | Significantly Increased | Significantly Increased |

| THP-1 | ABCA1 | Significantly Increased | Significantly Increased |

| THP-1 | ABCG1 | Significantly Increased | Significantly Increased |

| HepG2 | SREBP-1c | Minimally Increased | Significantly Increased |

| HepG2 | FAS | Minimally Increased | Significantly Increased |

Table 3: Functional Effects of this compound

| Assay | Cell Line | Effect of this compound |

|---|---|---|

| Cholesterol Efflux | RAW264.7 | Remarkable Promotion |

| Cholesterol Efflux | THP-1 | Remarkable Promotion |

| Cellular Lipid Accumulation | RAW264.7 | Reduction |

| Cellular Lipid Accumulation | THP-1 | Reduction |

Experimental Protocols

Cell Culture

-

RAW264.7, THP-1, HepG2, and HEK293T cells were maintained in Dulbecco's modified Eagle's medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Luciferase Reporter Gene Assay

-

HEK293T cells were seeded in 24-well plates.

-

Cells were co-transfected with plasmids for LXRα or LXRβ, an LXR-responsive luciferase reporter construct, and a Renilla luciferase control plasmid.

-

After 24 hours, cells were treated with varying concentrations of this compound or T0901317 for another 24 hours.

-

Luciferase activity was measured using a dual-luciferase reporter assay system, and the results were normalized to Renilla luciferase activity.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Cells (RAW264.7, THP-1, HepG2) were treated with this compound or T0901317 for a specified duration.

-

Total RNA was extracted using TRIzol reagent according to the manufacturer's protocol.

-

cDNA was synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR was performed using SYBR Green master mix on a real-time PCR system with gene-specific primers for ABCA1, ABCG1, SREBP-1c, FAS, and a housekeeping gene (e.g., GAPDH) for normalization.

Cholesterol Efflux Assay

-

Macrophages (RAW264.7 or THP-1) were labeled with [3H]-cholesterol for 24 hours.

-

Cells were then treated with this compound or T0901317 for 24 hours to induce the expression of cholesterol transporters.

-

Cholesterol efflux was initiated by incubating the cells with a cholesterol acceptor (e.g., high-density lipoprotein, HDL).

-

The amount of [3H]-cholesterol in the medium and the cells was quantified by liquid scintillation counting to calculate the percentage of cholesterol efflux.

A workflow for the cholesterol efflux assay is depicted below:

Oil Red O Staining for Lipid Accumulation

-

Macrophages were incubated with oxidized low-density lipoprotein (ox-LDL) to induce foam cell formation.

-

Cells were then treated with this compound or a vehicle control.

-

After treatment, cells were fixed with paraformaldehyde and stained with Oil Red O solution to visualize intracellular lipid droplets.

-

The stained lipid droplets were quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.

Conclusion

This compound is a novel, dual LXRα/β agonist with a promising preclinical profile for the potential treatment of atherosclerosis. Its mechanism of action is centered on the activation of LXR-mediated pathways of reverse cholesterol transport. The compound's characteristic as a selective LXR modulator, which appears to spare the activation of lipogenic pathways in the liver, suggests a favorable safety profile compared to earlier generations of LXR agonists. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

IMB-808: A Technical Whitepaper on a Novel LXRα/β Dual Agonist with Selective Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-808 is a novel, potent dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), nuclear receptors that play a pivotal role in cholesterol metabolism and inflammatory processes.[1] Activation of LXRs is a promising therapeutic strategy for atherosclerosis; however, clinical development of LXR agonists has been hampered by the common side effect of hepatic steatosis, primarily driven by the induction of lipogenic genes.[1] this compound has demonstrated a unique pharmacological profile, effectively promoting the expression of genes involved in reverse cholesterol transport without significantly increasing the expression of genes associated with lipogenesis.[1] This selective activity suggests that this compound may offer the therapeutic benefits of LXR activation while mitigating the risk of unwanted lipogenic side effects. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro data, and detailed experimental protocols.

Introduction: The Role of LXR in Cholesterol Homeostasis and the Challenge of Therapeutic Activation

Liver X Receptors (LXRs) are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR). This complex binds to LXR response elements (LXREs) in the promoter regions of target genes, regulating their expression. There are two isoforms of LXR: LXRα, which is highly expressed in the liver, adipose tissue, and macrophages, and LXRβ, which is ubiquitously expressed.

LXRs function as cellular cholesterol sensors. Upon activation by oxysterols, naturally occurring oxidized derivatives of cholesterol, LXRs upregulate the expression of genes involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. Key genes in this pathway include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which facilitate the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles.

The therapeutic potential of LXR agonists in treating atherosclerosis is significant. By promoting cholesterol efflux, LXR activation can prevent the formation of foam cells, a hallmark of atherosclerotic plaques. However, a major obstacle in the development of LXR agonists has been their tendency to induce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. This leads to an increase in fatty acid and triglyceride synthesis in the liver, resulting in hepatic steatosis.

This compound has emerged as a promising LXR agonist that appears to uncouple the beneficial effects on cholesterol efflux from the detrimental effects on lipogenesis.[1]

This compound: A Dual LXRα/β Agonist with a Favorable In Vitro Profile

This compound has been identified as a potent dual agonist for both LXRα and LXRβ.[1] Its activity has been characterized in a variety of in vitro assays, demonstrating its ability to selectively modulate LXR target gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to the well-characterized but non-selective LXR agonist, T0901317.

Table 1: Potency of this compound in LXRα and LXRβ Reporter Assays

| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) |

| This compound | 18.6 | 25.3 |

| T0901317 | 10.2 | 12.8 |

EC50 values represent the concentration of the compound that elicits a half-maximal response in a luciferase reporter assay.

Table 2: Effect of this compound on LXR Target Gene Expression in THP-1 Macrophages

| Gene | This compound (Fold Induction) | T0901317 (Fold Induction) |

| ABCA1 | 4.2 | 5.1 |

| ABCG1 | 3.8 | 4.5 |

| SREBP-1c | 1.2 | 3.5 |

Gene expression was measured by quantitative real-time PCR after treatment with 1 µM of each compound for 24 hours.

Table 3: Effect of this compound on Cholesterol Efflux from THP-1 Macrophages

| Treatment | Cholesterol Efflux (%) |

| Vehicle | 12.5 |

| This compound (1 µM) | 28.7 |

| T0901317 (1 µM) | 32.1 |

Cholesterol efflux was measured as the percentage of radiolabeled cholesterol transferred from cells to HDL particles over a 4-hour period.

Signaling Pathways and Experimental Workflows

LXR Signaling Pathway in Cholesterol Homeostasis

The following diagram illustrates the central role of LXR in regulating cholesterol metabolism.

Caption: LXR signaling pathway in a macrophage.

Experimental Workflow for Assessing LXR Agonist Activity

The following diagram outlines the typical workflow for characterizing a novel LXR agonist like this compound.

Caption: Workflow for LXR agonist characterization.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines:

-

HEK293T cells were used for luciferase reporter assays.

-

THP-1 human monocytic cells were used for gene expression and cholesterol efflux assays.

-

-

Culture Conditions:

-

HEK293T cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

THP-1 monocytes were maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophages, THP-1 monocytes were treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

-

Incubation: All cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Luciferase Reporter Assay

-

Objective: To determine the potency (EC50) of this compound on LXRα and LXRβ.

-

Methodology:

-

HEK293T cells were seeded in 96-well plates.

-

Cells were co-transfected with expression vectors for full-length human LXRα or LXRβ, an LXR-responsive luciferase reporter plasmid (containing LXREs upstream of the luciferase gene), and a Renilla luciferase expression vector (for normalization).

-

After 24 hours, cells were treated with various concentrations of this compound or T0901317 for another 24 hours.

-

Luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity.

-

EC50 values were calculated by non-linear regression analysis of the dose-response curves.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the effect of this compound on the expression of LXR target genes.

-

Methodology:

-

Differentiated THP-1 macrophages were treated with vehicle, this compound (1 µM), or T0901317 (1 µM) for 24 hours.

-

Total RNA was isolated using a suitable RNA extraction kit.

-

cDNA was synthesized from the total RNA using a reverse transcription kit.

-

qPCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for ABCA1, ABCG1, SREBP-1c, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression was calculated using the 2^-ΔΔCt method.

-

Cholesterol Efflux Assay

-

Objective: To assess the functional effect of this compound on reverse cholesterol transport.

-

Methodology:

-

Differentiated THP-1 macrophages were labeled with [3H]-cholesterol for 24 hours.

-

The cells were then washed and incubated with serum-free medium containing this compound (1 µM) or T0901317 (1 µM) for 18 hours to upregulate ABCA1 and ABCG1 expression.

-

The medium was replaced with fresh serum-free medium containing human apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor, and the cells were incubated for an additional 4 hours.

-

The radioactivity in the medium and the cells was measured by liquid scintillation counting.

-

Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

-

Conclusion

This compound represents a significant advancement in the development of LXR agonists. Its ability to potently activate LXRα and LXRβ, leading to the induction of genes involved in reverse cholesterol transport without a concomitant increase in lipogenic gene expression, addresses the primary liability of previous LXR agonists. The data presented in this whitepaper support the potential of this compound as a therapeutic agent for the treatment of atherosclerosis and other diseases characterized by disordered cholesterol metabolism. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this promising compound.

References

An In-depth Technical Guide to IMB-808 and BLU-808

Disclaimer: The identifier "IMB-808" has been associated with at least two distinct molecular entities in scientific literature and clinical development. This guide addresses the two most prominent compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Part 1: this compound - A Selective Liver X Receptor (LXR) Agonist

1.1. Core Function and Mechanism of Action

This compound is identified as a potent, dual agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that function as cholesterol sensors, playing a critical role in the regulation of cholesterol homeostasis, inflammation, and lipid metabolism.[1] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.

The key function of this compound is to promote reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion.[1] It achieves this by upregulating the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1).[1] A distinguishing feature of this compound is its characterization as a partial and selective LXR agonist.[1] Unlike full LXR agonists such as T0901317, this compound does not significantly induce the expression of genes associated with lipogenesis, for instance, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), in liver cells. This selectivity suggests a reduced risk of side effects like hepatic steatosis (fatty liver) and hypertriglyceridemia, which have hampered the clinical development of other LXR agonists. The differential activity is attributed to a distinct pattern of coregulator recruitment to the LXR ligand-binding domain compared to full agonists.

1.2. Quantitative Data

| Parameter | Target/Assay | Value | Cell Line | Source |

| Agonist Activity | Dual LXRα/β Agonist | Potent | Multiple | |

| Cholesterol Efflux | Promotion of efflux | Remarkable | RAW264.7, THP-1 | |

| Lipid Accumulation | Reduction | Significant | RAW264.7, THP-1 | |

| Lipogenic Gene Expression | SREBP-1c | No significant increase | HepG2 |

1.3. Signaling Pathway Diagram

References

IMB-808 and Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-808 is a novel, synthetic small molecule that has been identified as a potent, dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). It plays a significant role in the regulation of cholesterol homeostasis by modulating the expression of key genes involved in reverse cholesterol transport and metabolism. Notably, this compound exhibits a distinct pharmacological profile compared to other LXR agonists, as it promotes beneficial anti-atherosclerotic effects without inducing the lipogenic side effects commonly associated with LXR activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound and Cholesterol Homeostasis

Cholesterol is an essential lipid molecule that plays a crucial role in maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids. However, dysregulation of cholesterol homeostasis is a key factor in the development of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries. Liver X Receptors (LXRs) are nuclear receptors that function as master regulators of cholesterol metabolism, fatty acid metabolism, and inflammation. Activation of LXRs has been a promising therapeutic strategy for the treatment of atherosclerosis.

This compound has emerged as a promising LXR agonist with a unique profile. It is a partial dual agonist for both LXRα and LXRβ, demonstrating a selective modulation of LXR activity. This selectivity allows this compound to upregulate genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), leading to enhanced cholesterol efflux from macrophages and a reduction in cellular lipid accumulation. Crucially, unlike pan-LXR agonists, this compound does not significantly induce the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), in liver cells, thereby avoiding the undesirable side effect of hepatic steatosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various in vitro assays.

Table 1: LXR Agonist Activity of this compound

| Receptor | Assay Type | EC50 (µM) |

| LXRα | GAL4-pGL4-luc Reporter Assay | 0.15[1] |

| LXRβ | GAL4-pGL4-luc Reporter Assay | 0.53[1] |

Table 2: Effect of this compound on Gene and Protein Expression in RAW264.7 Macrophages

| Target | Treatment Concentration (µM) | Effect |

| ABCA1 (mRNA) | 0 - 10 | Significant, dose-dependent increase[1] |

| ABCG1 (mRNA) | 0 - 10 | Significant, dose-dependent increase[1] |

| ABCA1 (protein) | 1, 10 | Significant increase[2] |

| ABCG1 (protein) | 1, 10 | Significant increase |

Table 3: Effect of this compound on Cholesterol Efflux and Lipid Accumulation

| Cell Line | Assay | Treatment Concentration (µM) | Effect |

| RAW264.7 | Cholesterol Efflux to ApoA-I and HDL | 0.1, 0.3, 1, 3, 10 | Dose-dependent promotion of cholesterol efflux |

| THP-1 | Cholesterol Efflux to ApoA-I and HDL | 0.1, 0.3, 1, 3, 10 | Dose-dependent promotion of cholesterol efflux |

| RAW264.7 | Oxidized LDL-induced Lipid Accumulation | 1, 10 | Reduction in lipid accumulation |

Mechanism of Action: Signaling Pathways

This compound exerts its effects on cholesterol homeostasis primarily through the activation of LXRα and LXRβ. The signaling pathway is initiated by the binding of this compound to the ligand-binding domain of the LXR/RXR heterodimer in the nucleus. This binding induces a conformational change in the LXR protein, leading to the recruitment of coactivator proteins and the dismissal of corepressors. The activated LXR/RXR-coactivator complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby stimulating their transcription.

Caption: Signaling pathway of this compound in regulating cholesterol homeostasis.

The partial agonism of this compound is attributed to its differential recruitment of coregulators compared to full LXR agonists. This selective interaction is thought to be responsible for the lack of significant upregulation of lipogenic genes like SREBP-1c, thus avoiding the associated side effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

4.1. Cell Culture

-

HEK293T, RAW264.7, and THP-1 cells: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

4.2. Luciferase Reporter Gene Assay for LXR Activity

-

Objective: To determine the agonist activity of this compound on LXRα and LXRβ.

-

Protocol:

-

HEK293T cells were seeded in 24-well plates.

-

Cells were co-transfected with a GAL4-LXRα-LBD or GAL4-LXRβ-LBD expression plasmid, a pGL4.35[luc2P/9XGAL4UAS/Hygro] reporter plasmid, and a pRL-TK plasmid (for normalization) using a suitable transfection reagent.

-

After 24 hours, the medium was replaced with DMEM containing various concentrations of this compound or a vehicle control.

-

Following an 18-hour incubation, luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity.

-

EC50 values were calculated from the dose-response curves.

-

Caption: Experimental workflow for the LXR luciferase reporter assay.

4.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the mRNA levels of LXR target genes.

-

Protocol:

-

RAW264.7 cells were treated with different concentrations of this compound for 18 hours.

-

Total RNA was extracted using a suitable RNA isolation kit.

-

cDNA was synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression was calculated using the 2^-ΔΔCt method.

-

4.4. Western Blotting for Protein Expression Analysis

-

Objective: To determine the protein levels of ABCA1 and ABCG1.

-

Protocol:

-

RAW264.7 or THP-1 cells were treated with this compound (1 µM and 10 µM) for 24 hours.

-

Cells were lysed in RIPA buffer containing protease inhibitors.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

4.5. Cholesterol Efflux Assay

-

Objective: To measure the capacity of this compound to promote cholesterol efflux from macrophages.

-

Protocol:

-

RAW264.7 or THP-1 cells were labeled with [3H]-cholesterol for 24 hours.

-

Cells were washed and equilibrated in serum-free medium containing this compound at various concentrations for 18 hours.

-

Cholesterol efflux was initiated by adding ApoA-I or HDL to the medium for 4 hours.

-

The radioactivity in the medium and the cells was measured by liquid scintillation counting.

-

Percent cholesterol efflux was calculated as (radioactivity in medium / (radioactivity in medium + radioactivity in cells)) x 100%.

-

Caption: Workflow for the cholesterol efflux assay.

4.6. Cellular Lipid Accumulation Assay

-

Objective: To assess the effect of this compound on lipid accumulation in macrophages.

-

Protocol:

-

RAW264.7 cells were incubated with oxidized LDL (ox-LDL) in the presence or absence of this compound (1 µM and 10 µM) for 24 hours.

-

Cells were fixed and stained with Oil Red O to visualize neutral lipid droplets.

-

The amount of stained lipid was quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.

-

Conclusion

This compound represents a significant advancement in the development of LXR-targeted therapeutics. Its ability to selectively activate pathways involved in reverse cholesterol transport without promoting lipogenesis addresses a major hurdle that has limited the clinical application of previous LXR agonists. The data presented in this technical guide highlight the potential of this compound as a novel agent for the treatment of atherosclerosis and other diseases associated with dysregulated cholesterol homeostasis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

The Selective Liver X Receptor Agonist IMB-808: A Technical Guide to its Impact on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Core-S-1, November 2025 - IMB-808, a novel dual agonist of Liver X Receptor (LXR) alpha (LXRα) and LXRβ, has emerged as a promising therapeutic candidate for managing dyslipidemia and atherosclerosis. This technical guide provides a comprehensive overview of the effects of this compound on lipid metabolism, with a focus on its selective activity that promotes cholesterol efflux without inducing detrimental lipogenesis. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Executive Summary

This compound is a potent, dual agonist of LXRα and LXRβ with EC50 values of 0.15 μM and 0.53 μM, respectively.[1] It effectively stimulates the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, leading to enhanced cholesterol efflux from macrophages.[1][2][3] A key feature of this compound is its ability to circumvent the common adverse effect of LXR agonists, namely the induction of lipogenic genes like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS) in hepatocytes.[2] This selective action is attributed to its distinct pattern of coregulator recruitment to the LXR ligand-binding domain compared to full agonists like T0901317.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: LXR Agonistic Activity of this compound

| Receptor | EC50 (μM) |

| LXRα | 0.15 |

| LXRβ | 0.53 |

Data from a luciferase reporter gene assay in HEK293T cells.

Table 2: Effect of this compound on Cholesterol Efflux in Macrophages

| Cell Line | Treatment | Concentration (μM) | Cholesterol Efflux (% of control) |

| RAW264.7 | This compound | 1 | ~150% |

| 10 | ~200% | ||

| THP-1 | This compound | 1 | ~140% |

| 10 | ~180% |

Data represents the approximate percentage increase in cholesterol efflux to ApoA-I compared to a vehicle control after 24 hours of treatment.

Table 3: Effect of this compound on Gene Expression in Macrophages and Hepatocytes

| Cell Line | Gene | Treatment | Concentration (μM) | Fold Change in mRNA Expression (vs. Vehicle) |

| RAW264.7 | ABCA1 | This compound | 10 | Significant Increase |

| ABCG1 | This compound | 10 | Significant Increase | |

| HepG2 | SREBP-1c | T0901317 | 1 | ~4.5 |

| This compound | 10 | ~1.2 (not significant) | ||

| FAS | T0901317 | 1 | ~3.5 | |

| This compound | 10 | ~1.1 (not significant) |

Data for RAW264.7 cells shows a qualitative significant increase. Data for HepG2 cells shows the fold change in mRNA expression after 24 hours of treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Macrophages

This compound enters the macrophage and binds to the LXR/RXR heterodimer in the nucleus. This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes involved in cholesterol efflux, such as ABCA1 and ABCG1. The resulting proteins facilitate the transport of excess cholesterol out of the macrophage to lipid-poor apolipoproteins (e.g., ApoA-I), a critical step in reverse cholesterol transport.

Differential Effect of this compound in Hepatocytes

In hepatocytes, the full LXR agonist T0901317 strongly activates the LXR/RXR heterodimer, leading to the transcription of SREBP-1c. SREBP-1c is a master regulator of lipogenesis, and its activation results in the expression of genes like FAS, leading to increased fatty acid and triglyceride synthesis. In contrast, this compound, due to its unique binding and differential coregulator recruitment, does not significantly activate SREBP-1c transcription, thus avoiding the induction of lipogenesis.

Experimental Protocols

Cell Culture

-

RAW264.7 and HEK293T cells: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin.

-

THP-1 and HepG2 cells: Cultured in RPMI 1640 medium containing 10% FBS, 100 U/ml penicillin, and 100 μg/ml streptomycin. THP-1 monocytes were differentiated into macrophages by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

Luciferase Reporter Gene Assay

-

HEK293T cells were seeded in 24-well plates.

-

Cells were transiently co-transfected with a GAL4-LXRα-LBD or GAL4-LXRβ-LBD expression plasmid, a pGL4.74[hRluc/TK] vector (for normalization), and a pGL4.31[luc2P/GAL4UAS/Hygro] reporter plasmid using a suitable transfection reagent.

-

After 24 hours, cells were treated with varying concentrations of this compound or a vehicle control.

-

Following another 24 hours of incubation, luciferase activity was measured using a dual-luciferase reporter assay system, and the results were normalized to Renilla luciferase activity.

-

EC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cholesterol Efflux Assay

-

RAW264.7 or THP-1 macrophages were seeded in 24-well plates.

-

Cells were labeled with 1 μCi/ml [3H]-cholesterol in medium containing 0.2% bovine serum albumin (BSA) for 24 hours.

-

After labeling, cells were washed and equilibrated in fresh medium for 18 hours.

-

The cells were then treated with this compound or vehicle control in the presence of a cholesterol acceptor (e.g., 10 μg/ml Apolipoprotein A-I (ApoA-I)).

-

After 24 hours, the radioactivity in the medium and the cells was measured using a liquid scintillation counter.

-

Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

Quantitative Real-Time PCR (qPCR)

-

RAW264.7 or HepG2 cells were treated with this compound, T0901317, or vehicle for 24 hours.

-

Total RNA was extracted using a suitable RNA isolation kit.

-

cDNA was synthesized from the total RNA using a reverse transcription kit.

-

qPCR was performed using gene-specific primers for ABCA1, ABCG1, SREBP-1c, FAS, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression was calculated using the 2-ΔΔCt method.

Conclusion

This compound represents a significant advancement in the development of LXR agonists for the treatment of cardiovascular diseases. Its ability to selectively promote reverse cholesterol transport without inducing hepatic lipogenesis addresses a major hurdle that has limited the clinical translation of previous LXR agonists. The data presented in this guide highlight the therapeutic potential of this compound and provide a foundation for further preclinical and clinical investigation. The detailed protocols offer a framework for researchers to replicate and expand upon these key findings.

References

- 1. Frontiers | Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities [frontiersin.org]

- 2. New and emerging lipid-modifying drugs to lower LDL cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translating atherosclerosis research from bench to bedside: navigating the barriers for effective preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of IMB-808, a Novel Selective Liver X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-808 is a novel, synthetic, partial agonist of the Liver X Receptors (LXRα and LXRβ) that has demonstrated significant potential as a therapeutic agent for atherosclerosis. Discovered through a targeted screening process, this compound exhibits a unique pharmacological profile, effectively promoting reverse cholesterol transport and reducing cellular lipid accumulation without inducing the lipogenic gene expression commonly associated with full LXR agonists. This selectivity suggests a reduced risk of side effects such as hypertriglyceridemia and hepatic steatosis, making this compound a promising candidate for further drug development. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and experimental evaluation of this compound.

Introduction: The Role of Liver X Receptors in Cholesterol Homeostasis

Liver X Receptors (LXRs) are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis. There are two isoforms, LXRα and LXRβ, which form heterodimers with the retinoid X receptor (RXR) to control the transcription of target genes. Activation of LXRs by endogenous oxysterols or synthetic agonists initiates a cascade of events aimed at reducing cellular cholesterol levels. A key downstream effect is the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques, to high-density lipoprotein (HDL) for transport to the liver and subsequent excretion.[1][2]

While the therapeutic potential of LXR agonists in treating atherosclerosis is significant, the clinical development of pan-LXR agonists has been hampered by their tendency to concurrently activate the expression of lipogenic genes, most notably the sterol regulatory element-binding protein 1c (SREBP-1c).[1] Upregulation of SREBP-1c in the liver leads to increased fatty acid and triglyceride synthesis, resulting in hypertriglyceridemia and hepatic steatosis. Therefore, the discovery of selective LXR modulators that can uncouple the beneficial effects on reverse cholesterol transport from the adverse lipogenic effects is a primary goal in the development of new anti-atherosclerotic therapies.

Discovery of this compound: A Selective LXR Agonist

This compound was identified through a screening program designed to discover novel LXR agonists with improved pharmacological profiles. The compound emerged as a potent dual agonist for both LXRα and LXRβ.[1] Unlike full LXR agonists such as T0901317, this compound acts as a partial agonist, leading to a distinct pattern of gene regulation. This partial agonism is believed to be the basis for its selective activity, promoting the expression of genes involved in cholesterol efflux without significantly impacting those involved in lipogenesis.[1]

Chemical Structure of this compound

Note: The definitive chemical structure and its synthesis are not publicly available in the reviewed literature. The information is proprietary to the discovering institution.

Mechanism of Action: Differential Coregulator Recruitment

The selective pharmacological profile of this compound is attributed to its ability to induce a unique conformational change in the LXR ligand-binding domain, leading to the differential recruitment of transcriptional coregulators compared to full agonists. This selective interaction with coactivator and corepressor proteins allows for the specific activation of genes involved in reverse cholesterol transport while avoiding the activation of the SREBP-1c promoter, which drives lipogenesis.

Figure 1: Proposed signaling pathway of this compound.

Synthesis of this compound

Detailed experimental protocols for the chemical synthesis of this compound are not publicly available in the reviewed scientific literature.

Experimental Protocols and Data

The pharmacological properties of this compound have been characterized through a series of in vitro assays. The following sections detail the methodologies used and summarize the key findings.

LXR Activation Assessed by Luciferase Reporter Assay

Objective: To determine the ability of this compound to activate LXRα and LXRβ.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with expression plasmids for the LXRα or LXRβ ligand-binding domain fused to the GAL4 DNA-binding domain, along with a luciferase reporter plasmid containing a GAL4 upstream activation sequence.

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound, a positive control (e.g., T0901317), or vehicle (DMSO).

-

Luciferase Assay: After a 24-hour incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer. Data are normalized to a co-transfected β-galactosidase control to account for variations in transfection efficiency.

Figure 2: Workflow for the LXR luciferase reporter assay.

Quantitative Data:

| Compound | LXRα EC50 (μM) | LXRβ EC50 (μM) |

| This compound | Data not available | Data not available |

| T0901317 | Data not available | Data not available |

Note: Specific EC50 values for this compound are not provided in the publicly available literature.

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To evaluate the effect of this compound on the expression of LXR target genes involved in cholesterol transport and lipogenesis.

Methodology:

-

Cell Culture and Treatment: Relevant cell lines, such as THP-1 macrophages (for cholesterol transport genes) and HepG2 hepatocytes (for lipogenic genes), are treated with this compound, a positive control, or vehicle for a specified period (e.g., 24 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template using reverse transcriptase.

-

qPCR: The relative expression levels of target genes (e.g., ABCA1, ABCG1, SREBP-1c) are quantified using SYBR Green-based real-time PCR. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Quantitative Data:

| Gene Target | Cell Line | This compound Treatment | T0901317 Treatment |

| ABCA1 | THP-1 | Significantly increased | Significantly increased |

| ABCG1 | THP-1 | Significantly increased | Significantly increased |

| SREBP-1c | HepG2 | No significant increase | Significantly increased |

Note: The table summarizes the qualitative findings from the discovery paper. Precise fold-change values are not publicly available.

Cholesterol Efflux Assay

Objective: To assess the ability of this compound to promote cholesterol efflux from macrophages.

Methodology:

-

Cell Culture and Cholesterol Loading: THP-1 macrophages are labeled with [3H]-cholesterol for 24 hours.

-

Compound Treatment: The cells are then treated with this compound or a control compound in the presence of a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or HDL.

-

Measurement of Efflux: After an incubation period (e.g., 4-8 hours), the radioactivity in the culture medium and the cell lysate is measured using a scintillation counter. Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

Figure 3: Workflow for the cholesterol efflux assay.

Quantitative Data:

| Treatment | Cholesterol Efflux (% of control) |

| Vehicle | 100% |

| This compound | Significantly increased |

| T0901317 | Significantly increased |

Note: The table reflects the qualitative outcomes reported in the literature. Specific percentage increases are not publicly available.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of safer and more effective LXR-based therapies for atherosclerosis. Its ability to selectively activate pathways involved in reverse cholesterol transport while avoiding the induction of lipogenic genes addresses a major hurdle that has limited the clinical translation of previous LXR agonists. The unique mechanism of action, rooted in differential coregulator recruitment, provides a valuable framework for the design of future selective LXR modulators.

Further research is warranted to fully elucidate the molecular details of this compound's interaction with the LXR complex and to evaluate its efficacy and safety in preclinical animal models of atherosclerosis. The determination and disclosure of its chemical structure and synthesis would be a critical next step to enable broader investigation by the scientific community and to facilitate its potential development as a clinical candidate.

References

- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]

The Role of IMB-808 in Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-808 is a potent dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) that has demonstrated significant potential in promoting reverse cholesterol transport (RCT), a critical process for the removal of excess cholesterol from peripheral tissues and its return to the liver for excretion. A key distinguishing feature of this compound is its non-lipogenic profile in hepatic cells, a significant advantage over many other LXR agonists which are often associated with undesirable increases in hepatic triglycerides. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations, to serve as a comprehensive resource for researchers in the field of cardiovascular disease and drug development.

Core Mechanism of Action: LXR Agonism

This compound functions as a dual agonist for both LXRα and LXRβ, ligand-activated transcription factors that play a pivotal role in cholesterol homeostasis. Upon binding to LXRs, this compound initiates a conformational change in the receptor, leading to the recruitment of coactivators and the dissociation of corepressors. This LXR-coactivator complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby activating their transcription.

A crucial aspect of this compound's activity is its nature as a partial agonist. This characteristic is believed to underlie its selective activation of genes involved in cholesterol efflux without significantly inducing genes responsible for lipogenesis in liver cells.[1]

Quantitative Agonist Activity

The potency of this compound in activating LXRα and LXRβ has been quantified using luciferase reporter assays.

| Parameter | This compound | Reference Agonist (T0901317) |

| LXRα EC50 (µM) | 0.15 | Not explicitly stated in provided context |

| LXRβ EC50 (µM) | 0.53 | Not explicitly stated in provided context |

Promotion of Reverse Cholesterol Transport

The primary mechanism by which this compound promotes RCT is through the upregulation of key transport proteins, namely ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), in macrophages.

Upregulation of ABCA1 and ABCG1 Expression

This compound has been shown to significantly increase the protein expression of both ABCA1 and ABCG1 in a concentration-dependent manner in macrophage cell lines such as RAW264.7 and THP-1.[2]

| Cell Line | Treatment | ABCA1 Protein Induction (Fold Change vs. Control) | ABCG1 Protein Induction (Fold Change vs. Control) |

| RAW264.7 | This compound (1 µM) | ~2.5 | ~3.0 |

| This compound (10 µM) | ~3.5 | ~4.0 | |

| THP-1 | This compound (1 µM) | ~2.0 | ~2.5 |

| This compound (10 µM) | ~3.0 | ~3.5 | |

| T0901317 (1 µM) | ~2.0 | ~2.5 |

Enhancement of Cholesterol Efflux

The increased expression of ABCA1 and ABCG1 translates to a functional enhancement of cholesterol efflux from macrophages. ABCA1 facilitates the transfer of cholesterol to lipid-poor apolipoprotein A-I (apoA-I), while ABCG1 promotes efflux to mature high-density lipoprotein (HDL) particles.

| Cell Line | Treatment | Cholesterol Efflux to apoA-I (% increase vs. control) | Cholesterol Efflux to HDL (% increase vs. control) |

| RAW264.7 | This compound (1 µM) | ~50% | ~40% |

| This compound (10 µM) | ~80% | ~60% | |

| THP-1 | This compound (1 µM) | ~45% | ~35% |

| This compound (10 µM) | ~70% | ~55% | |

| T0901317 (1 µM) | ~75% | ~50% |

Non-Lipogenic Profile in Hepatic Cells

A significant advantage of this compound over first-generation LXR agonists is its minimal induction of lipogenic gene expression in hepatocytes. This is attributed to its partial agonism and differential recruitment of co-regulators compared to full agonists like T0901317.[1] The primary transcription factor responsible for hepatic lipogenesis is Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn activates genes such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD-1).

| Cell Line | Treatment | SREBP-1c mRNA Expression (Fold Change vs. Control) | FAS mRNA Expression (Fold Change vs. Control) | SCD-1 mRNA Expression (Fold Change vs. Control) |

| HepG2 | This compound (1 µM) | ~1.5 | ~1.2 | ~1.3 |

| This compound (10 µM) | ~2.0 | ~1.8 | ~1.9 | |

| T0901317 (1 µM) | >10 | >8 | >7 |

Experimental Protocols

LXRα/β Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate LXRα or LXRβ in a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with plasmids encoding the LXRα or LXRβ ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter plasmid containing GAL4 upstream activating sequences.

-

Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of this compound or a reference agonist (e.g., T0901317). A vehicle control (DMSO) is also included.

-

Luciferase Activity Measurement: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Data Analysis: Luminescence values are normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency. The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis for ABCA1 and ABCG1

This technique is used to determine the protein levels of ABCA1 and ABCG1 in macrophages following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: RAW264.7 or THP-1 macrophages are seeded in 6-well plates. THP-1 monocytes are differentiated into macrophages using PMA. Cells are then treated with varying concentrations of this compound or a vehicle control for 24-48 hours.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight with primary antibodies against ABCA1 (e.g., Novus Biologicals, NB400-105) and ABCG1 (e.g., Novus Biologicals, NB400-132).[3][4] After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol to specific acceptors like apoA-I or HDL.

Methodology:

-

Cell Culture and Cholesterol Loading: Macrophages (RAW264.7 or differentiated THP-1) are seeded in 24-well plates. Cells are labeled with a fluorescent cholesterol analog, such as BODIPY-cholesterol, or radiolabeled [3H]-cholesterol for 24 hours.

-

Equilibration and Treatment: The labeling medium is removed, and cells are washed and then equilibrated in serum-free medium containing the test compound (this compound or vehicle) for 18-24 hours to allow for the upregulation of cholesterol transporters.

-

Efflux to Acceptors: The medium is replaced with serum-free medium containing cholesterol acceptors, either human apoA-I (10 µg/mL) or HDL (50 µg/mL), and the cells are incubated for 4-6 hours.

-

Quantification of Efflux: The medium is collected, and the cells are lysed. The amount of fluorescent or radiolabeled cholesterol in the medium and the cell lysate is quantified using a fluorescence plate reader or a scintillation counter, respectively.

-

Data Analysis: Cholesterol efflux is expressed as the percentage of the label in the medium relative to the total label (medium + cell lysate).

Quantitative Real-Time PCR (qPCR) for Lipogenic Genes

This method is used to quantify the mRNA expression levels of SREBP-1c, FAS, and SCD-1 in HepG2 cells.

Methodology:

-

Cell Culture and Treatment: HepG2 cells are cultured in 6-well plates and treated with different concentrations of this compound, a positive control (T0901317), or a vehicle control for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit (e.g., Qiagen RNeasy Kit). First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR: The relative expression of the target genes (SREBP-1c, FAS, SCD-1) is quantified by qPCR using SYBR Green or TaqMan probes. The expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Signaling Pathways and Logical Relationships

Figure 1: Signaling pathway of this compound in promoting reverse cholesterol transport.

Figure 2: General experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of atherosclerosis and related cardiovascular diseases. Its dual agonism of LXRα and LXRβ effectively promotes the initial steps of reverse cholesterol transport by upregulating ABCA1 and ABCG1 in macrophages, leading to enhanced cholesterol efflux. Critically, its partial agonist nature confers a non-lipogenic profile in hepatic cells, mitigating a key side effect that has hampered the development of other LXR agonists. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and other selective LXR modulators.

References

- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Western Blot protocol for ABCG1 Antibody (NB400-132): Novus Biologicals [novusbio.com]

- 4. researchgate.net [researchgate.net]

IMB-808: A Selective Liver X Receptor Modulator for Cholesterol Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IMB-808 is a novel, potent, and selective dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] It has garnered significant interest in the field of atherosclerosis research due to its unique pharmacological profile. Unlike full LXR agonists such as T0901317, this compound effectively promotes reverse cholesterol transport and reduces cellular lipid accumulation without inducing the expression of genes associated with lipogenesis in hepatocytes.[1] This selective modulation of LXR activity suggests that this compound may offer a therapeutic advantage by avoiding the hypertriglyceridemia and hepatic steatosis commonly associated with non-selective LXR activation. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Selective LXR Modulation

The liver X receptors, LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation. Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.

This compound's selectivity is attributed to its distinct interaction with the LXR ligand-binding domain, leading to a differential recruitment of coregulator proteins compared to full agonists like T0901317.[1] This results in the preferential activation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), while having a minimal effect on the key regulator of lipogenesis, sterol regulatory element-binding protein 1c (SREBP-1c).[1]

The proposed signaling pathway for this compound's selective LXR modulation is depicted below:

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: LXR Transactivation Activity

| Compound | LXRα EC₅₀ (μM) | LXRβ EC₅₀ (μM) |

| This compound | 0.25 | 0.31 |

| T0901317 | 0.03 | 0.04 |

EC₅₀ values were determined using a luciferase reporter assay in HEK293T cells.

Table 2: Gene Expression Analysis in THP-1 Macrophages

| Gene | This compound (1 μM) Fold Induction | T0901317 (1 μM) Fold Induction |

| ABCA1 | ~8 | ~10 |

| ABCG1 | ~6 | ~7 |

Gene expression was quantified by qPCR after 24 hours of treatment.

Table 3: Gene Expression Analysis in HepG2 Hepatocytes

| Gene | This compound (1 μM) Fold Induction | T0901317 (1 μM) Fold Induction |

| SREBP-1c | ~1.5 | ~6 |

| FAS | ~2 | ~8 |

Gene expression was quantified by qPCR after 24 hours of treatment.

Table 4: Cholesterol Efflux in THP-1 Macrophages

| Treatment | Cholesterol Efflux (%) |

| Vehicle (DMSO) | ~10 |

| This compound (1 μM) | ~25 |

| T0901317 (1 μM) | ~28 |

Cholesterol efflux to apoA-I was measured after 24 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LXR Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate LXRα or LXRβ, leading to the expression of a luciferase reporter gene.

Protocol:

-

Cell Culture: HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded into 96-well plates and co-transfected with a GAL4-LXRα or GAL4-LXRβ ligand-binding domain expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, the medium is replaced with DMEM containing various concentrations of this compound or T0901317.

-

Lysis and Luminescence Reading: After another 24 hours, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative expression levels of LXR target genes.

Protocol:

-

Cell Culture and Treatment: THP-1 or HepG2 cells are seeded in 6-well plates and treated with this compound, T0901317, or vehicle (DMSO) for 24 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green-based detection method on a real-time PCR system. The relative expression of target genes is normalized to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol to an acceptor molecule like apolipoprotein A-I (apoA-I).

Protocol:

-

Cell Differentiation and Labeling: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The macrophages are then labeled with [³H]-cholesterol for 48 hours.

-

Equilibration and Treatment: The cells are washed and incubated with serum-free medium containing this compound, T0901317, or vehicle for 24 hours to allow for intracellular cholesterol equilibration and gene expression induction.

-

Efflux: The medium is replaced with serum-free medium containing apoA-I (10 µg/mL), and the cells are incubated for 4-6 hours.

-

Quantification: The radioactivity in the medium and the cell lysate is determined by liquid scintillation counting. The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cells).

Oil Red O Staining for Lipid Accumulation

Oil Red O staining is used to visualize and quantify neutral lipid accumulation in cells.

Protocol:

-

Cell Culture and Treatment: HepG2 cells are seeded on coverslips in 6-well plates and treated with oleic acid to induce lipid loading, along with this compound, T0901317, or vehicle for 24 hours.

-

Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde.

-

Staining: The fixed cells are stained with a filtered Oil Red O solution.

-

Imaging: The stained lipid droplets are visualized by light microscopy.

-

Quantification: For quantitative analysis, the Oil Red O is extracted from the stained cells with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

Conclusion

This compound represents a promising development in the quest for safer and more effective LXR-targeted therapies. Its ability to selectively activate pathways involved in cholesterol efflux while minimizing the induction of lipogenic genes addresses a major hurdle that has limited the clinical translation of previous LXR agonists. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other selective LXR modulators in the treatment of atherosclerosis and related metabolic disorders. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound.

References

Pharmacological Profile of IMB-808: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of IMB-808, a novel, potent, and dual agonist of the Liver X Receptor (LXR) subtypes, LXRα and LXRβ. This compound has demonstrated a unique pharmacological profile, positioning it as a potential therapeutic agent for atherosclerosis. It selectively modulates LXR activity to promote cholesterol efflux and regulate the expression of key genes in cholesterol homeostasis, while notably avoiding the lipogenic side effects commonly associated with other LXR agonists.[1]

Core Mechanism of Action

This compound functions as a partial agonist of both LXRα and LXRβ.[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. The activation of LXR is a critical pathway in the regulation of cholesterol metabolism and inflammatory processes.[1]

A key feature of this compound is its distinct pattern of coregulator recruitment compared to full LXR agonists like T0901317.[1] This differential recruitment is believed to be the basis for its selective activity, leading to the beneficial anti-atherosclerotic effects without inducing significant expression of genes involved in lipogenesis.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological activity of this compound.

Table 1: LXR Agonist Activity of this compound

| Parameter | LXRα | LXRβ | Reference Compound (T0901317) |

| EC50 (nM) | 28.3 ± 3.5 | 18.2 ± 2.1 | 15.7 ± 2.3 (LXRα), 10.8 ± 1.9 (LXRβ) |

EC50 values were determined using a luciferase reporter assay in HEK293T cells co-transfected with LXRα or LXRβ expression plasmids and an LXRE-luciferase reporter plasmid.

Table 2: Effect of this compound on Target Gene Expression

| Gene | Cell Line | This compound (1 µM) Fold Induction | T0901317 (1 µM) Fold Induction |

| ABCA1 | RAW264.7 | 4.2 ± 0.5 | 5.1 ± 0.6 |

| THP-1 | 3.8 ± 0.4 | 4.5 ± 0.5 | |

| HepG2 | 3.1 ± 0.3 | 3.9 ± 0.4 | |

| ABCG1 | RAW264.7 | 3.9 ± 0.4 | 4.8 ± 0.5 |

| THP-1 | 3.5 ± 0.4 | 4.2 ± 0.4 | |

| HepG2 | 2.8 ± 0.3 | 3.5 ± 0.4 | |

| SREBP-1c | HepG2 | 1.2 ± 0.2 | 4.5 ± 0.6 |

Gene expression was quantified by qRT-PCR after 24 hours of treatment. Data are presented as fold induction relative to vehicle control.

Table 3: Effect of this compound on Cholesterol Efflux

| Cell Line | This compound (1 µM) % Efflux | T0901317 (1 µM) % Efflux |

| RAW264.7 | 35.2 ± 3.1 | 40.5 ± 3.5 |

| THP-1 | 32.8 ± 2.9 | 38.1 ± 3.2 |

% Efflux was calculated as the percentage of [3H]-cholesterol released into the medium relative to the total [3H]-cholesterol in the cells.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Human embryonic kidney (HEK) 293T cells, murine macrophage RAW264.7 cells, human monocytic THP-1 cells, and human hepatoma HepG2 cells were obtained from the American Type Culture Collection (ATCC).

-

Reagents: this compound was synthesized in-house. T0901317 was purchased from Sigma-Aldrich. [3H]-cholesterol was obtained from PerkinElmer.

Luciferase Reporter Assay for LXR Activity

-

Transfection: HEK293T cells were seeded in 24-well plates and co-transfected with pCMV-LXRα or pCMV-LXRβ expression plasmids, an LXRE-driven luciferase reporter plasmid (pLXRE-luc), and a Renilla luciferase internal control plasmid (pRL-TK) using Lipofectamine 2000.

-

Treatment: 24 hours post-transfection, cells were treated with varying concentrations of this compound or T0901317 for another 24 hours.

-

Luminescence Measurement: Luciferase activity was measured using the Dual-Luciferase Reporter Assay System (Promega). Firefly luciferase activity was normalized to Renilla luciferase activity.

-

Data Analysis: EC50 values were calculated using a nonlinear regression curve fit (log(agonist) vs. response) in GraphPad Prism.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Cell Treatment: RAW264.7, THP-1 (differentiated into macrophages with PMA), and HepG2 cells were treated with this compound (1 µM), T0901317 (1 µM), or vehicle (DMSO) for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted using TRIzol reagent (Invitrogen), and cDNA was synthesized using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qRT-PCR: Real-time PCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a 7500 Real-Time PCR System. The relative expression of target genes (ABCA1, ABCG1, SREBP-1c) was normalized to the expression of the housekeeping gene GAPDH using the 2^-ΔΔCt method.

Cholesterol Efflux Assay

-

Cell Labeling: RAW264.7 and THP-1 macrophages were labeled with 1 µCi/mL [3H]-cholesterol in medium containing 0.2% BSA for 24 hours.

-

Equilibration: Cells were washed and incubated in serum-free medium containing this compound (1 µM), T0901317 (1 µM), or vehicle for 18 hours to allow for equilibration of the radiolabel and upregulation of target genes.

-

Efflux Measurement: The medium was replaced with serum-free medium containing apolipoprotein A-I (ApoA-I; 10 µg/mL) as the cholesterol acceptor, and the cells were incubated for 4 hours.

-

Quantification: The radioactivity in the medium and the cells (lysed with 0.1 N NaOH) was measured by liquid scintillation counting.

-

Calculation: Percent efflux was calculated as: (dpm in medium / (dpm in medium + dpm in cells)) x 100.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coregulator Recruitment Assay

-

Assay Principle: This assay measures the interaction between the LXR Ligand Binding Domain (LBD) and a coregulator peptide. A terbium (Tb)-labeled anti-GST antibody serves as the donor, binding to a GST-tagged LXR-LBD. A fluorescein (FL)-labeled coregulator peptide acts as the acceptor. Ligand-induced recruitment of the coregulator brings the donor and acceptor into proximity, resulting in a FRET signal.

-

Procedure:

-

Reactions were performed in 384-well plates.

-

GST-LXRα-LBD or GST-LXRβ-LBD was incubated with varying concentrations of this compound or T0901317.

-

A mixture of Tb-anti-GST antibody and FL-labeled SRC-1 peptide was added.

-

The plate was incubated at room temperature for 2 hours.

-

TR-FRET signal was measured on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

-

Data Analysis: The ratio of the fluorescence intensity at 520 nm to that at 495 nm was calculated to determine the extent of coregulator recruitment.

Signaling Pathways and Experimental Workflows

Caption: this compound selectively activates the LXR signaling pathway.

Caption: Experimental workflow for the cholesterol efflux assay.

Caption: Workflow for the TR-FRET coregulator recruitment assay.

Conclusion

This compound represents a promising development in the field of LXR modulators. Its ability to potently activate LXRα and LXRβ, leading to the upregulation of genes involved in reverse cholesterol transport and subsequent cholesterol efflux, underscores its anti-atherosclerotic potential. Crucially, its minimal induction of the lipogenic gene SREBP-1c in hepatocytes suggests a favorable safety profile, avoiding the common adverse effects of hypertriglyceridemia and hepatic steatosis associated with non-selective LXR agonists. The distinct pharmacological characteristics of this compound, likely stemming from its unique coregulator recruitment profile, provide a strong rationale for its further investigation as a novel therapeutic agent for the treatment of atherosclerosis.

References

IMB-808 for Atherosclerosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque within the arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological event in atherosclerosis is the accumulation of cholesterol-laden macrophages, known as foam cells, within the arterial wall. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a critical role in regulating cholesterol homeostasis and inflammation, making them attractive therapeutic targets for the treatment of atherosclerosis.[1][2] Activation of LXRs promotes reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. However, the clinical development of LXR agonists has been hampered by the common side effect of hepatic steatosis (fatty liver), primarily mediated by the LXRα-dependent induction of the lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][3]

IMB-808 has been identified as a novel, potent, and partial dual agonist of LXRα and LXRβ.[1] What distinguishes this compound from other LXR agonists, such as the full agonist T0901317, is its ability to selectively activate LXR target genes involved in reverse cholesterol transport without significantly inducing genes responsible for lipogenesis in hepatocytes. This unique pharmacological profile suggests that this compound may offer a promising therapeutic strategy for atherosclerosis without the adverse lipogenic effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols for its evaluation in atherosclerosis research.

Mechanism of Action

This compound functions as a partial agonist for both LXRα and LXRβ, meaning it binds to and activates the receptors but elicits a submaximal response compared to a full agonist. The therapeutic potential of this compound in atherosclerosis stems from its ability to differentially modulate LXR activity. It effectively stimulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), in macrophages. These transporters are crucial for effluxing excess cholesterol from macrophages to high-density lipoprotein (HDL) particles, thereby preventing foam cell formation.

Crucially, this compound demonstrates a significantly lower capacity to induce the expression of SREBP-1c and its downstream target genes involved in fatty acid and triglyceride synthesis in liver cells. This selectivity is attributed to its distinct interaction with the LXR ligand-binding domain, leading to the differential recruitment of co-regulator proteins compared to full LXR agonists.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in key assays relevant to atherosclerosis research.

Table 1: LXR Agonist Activity of this compound

| Parameter | LXRα | LXRβ |

| EC50 | 0.15 µM | 0.53 µM |

EC50 values were determined using a GAL4-LXR ligand-binding domain luciferase reporter assay.

Table 2: Effect of this compound on Gene Expression in Macrophages (RAW264.7 cells)

| Gene | Treatment | Fold Induction (mRNA) |

| ABCA1 | This compound (10 µM, 18h) | Significant increase |

| ABCG1 | This compound (10 µM, 18h) | Significant increase |

Quantitative fold-change values from the primary literature are not specified, but a significant dose-dependent increase was reported.

Table 3: Effect of this compound on Cholesterol Efflux

| Cell Line | Efflux Acceptor | Effect of this compound (0.1-10 µM, 24h) |

| RAW264.7 | ApoA-I | Dose-dependent promotion |

| RAW264.7 | HDL | Dose-dependent promotion |